molecular formula C12H11NO3 B1514531 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one CAS No. 41888-64-6

4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

Cat. No.: B1514531
CAS No.: 41888-64-6
M. Wt: 217.22 g/mol
InChI Key: PWPKCQPPIDXVNX-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is a heterocyclic compound with a unique structure that includes an oxazolone ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one can be achieved through a multicomponent reaction involving hydroxylamine, ethylacetoacetate, and substituted aromatic aldehydes. The reaction is typically carried out at room temperature using Ag/SiO2 as a catalyst and water as the solvent . This method is considered green and eco-friendly, offering high yields (88-93%) and short reaction times (less than 1 hour).

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 3,4-Dimethoxyphenethylamine

Uniqueness

4-[(3-Methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one is unique due to its oxazolone ring structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

41888-64-6

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

4-[(3-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-8-13-11(12(14)16-8)7-9-4-3-5-10(6-9)15-2/h3-7H,1-2H3

InChI Key

PWPKCQPPIDXVNX-UHFFFAOYSA-N

SMILES

CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC(=CC=C2)OC)C(=O)O1

Origin of Product

United States

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